molecular formula C36H12F66NO4P B12742935 Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) phosphate CAS No. 93776-23-9

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) phosphate

Cat. No.: B12742935
CAS No.: 93776-23-9
M. Wt: 1807.4 g/mol
InChI Key: OGDIQSOBOWNNQC-UHFFFAOYSA-N
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Description

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) phosphate (CAS: 93857-48-8) is a highly fluorinated ammonium phosphate derivative. Its molecular formula is C₁₈H₆F₃₃O₄P·2H₃N, with a molecular weight of 978.22 g/mol and an EC number of 299-182-4 . The compound features two perfluorinated octadecyl chains (each with 33 fluorine atoms) bonded to a phosphate group, which is neutralized by ammonium ions. This structure confers exceptional hydrophobicity, chemical inertness, and surface activity, making it suitable for applications such as firefighting foams, coatings, and specialty surfactants .

Properties

CAS No.

93776-23-9

Molecular Formula

C36H12F66NO4P

Molecular Weight

1807.4 g/mol

IUPAC Name

azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) phosphate

InChI

InChI=1S/C36H9F66O4P.H3N/c37-5(38,7(41,42)9(45,46)11(49,50)13(53,54)15(57,58)17(61,62)19(65,66)21(69,70)23(73,74)25(77,78)27(81,82)29(85,86)31(89,90)33(93,94)35(97,98)99)1-3-105-107(103,104)106-4-2-6(39,40)8(43,44)10(47,48)12(51,52)14(55,56)16(59,60)18(63,64)20(67,68)22(71,72)24(75,76)26(79,80)28(83,84)30(87,88)32(91,92)34(95,96)36(100,101)102;/h1-4H2,(H,103,104);1H3

InChI Key

OGDIQSOBOWNNQC-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+]

Origin of Product

United States

Preparation Methods

The synthesis of MCC950 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high purity and yield. Industrial production methods for MCC950 may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

MCC950 undergoes various types of chemical reactions, including:

    Oxidation: MCC950 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in MCC950.

    Substitution: Substitution reactions can occur at specific positions on the MCC950 molecule, leading to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Applications

  • Surfactant and Surface Modifier : The compound serves as an effective surfactant and surface-modifying agent. It enhances the properties of coatings and materials by improving adhesion and reducing surface tension. This is particularly useful in the development of advanced materials that require specific surface characteristics for optimal performance.
  • High-Performance Lubricants : Its chemical resistance and thermal stability make it suitable for formulating high-performance lubricants. These lubricants are essential in environments where conventional lubricants may fail due to extreme conditions.

Biological Applications

  • Biocompatible Polymer Coatings : In the field of biology and medicine, this compound is utilized in the preparation of biocompatible polymer coatings. These coatings are crucial for drug delivery systems as they can enhance the interaction between the drug and biological tissues while minimizing adverse reactions.
  • Medical Devices : The unique properties of ammonium bis(3-tritriacontafluorooctadecyl) phosphate make it a candidate for use in medical devices. Its chemical resistance ensures durability while its biocompatibility supports safe interaction with biological systems.

Industrial Applications

  • Anti-Corrosion Coatings : The compound is employed in the production of anti-corrosion coatings. These coatings are vital in protecting metal surfaces from corrosion in various industrial settings.
  • Flame Retardants : Due to its chemical structure and properties, it can also be used as a flame retardant in various materials. This application is particularly important in industries where fire safety is a critical concern .

Agricultural Applications

  • Fertilizer Component : While not directly referenced for this specific compound in agricultural contexts like ammonium phosphates (e.g., monoammonium phosphate), similar ammonium phosphates are widely used to enhance plant growth by providing essential nutrients . Its potential use in formulations that improve nutrient availability could also be explored.

Environmental Considerations

  • As with many fluorinated compounds such as perfluorooctanoic acid (PFOA), environmental persistence and toxicity are critical considerations. Research indicates that compounds with similar structures can have significant biological effects and environmental impacts . Therefore, ongoing studies on the environmental safety of ammonium bis(3-tritriacontafluorooctadecyl) phosphate are essential.
  • Surfactant Applications : A study demonstrated that using ammonium bis(3-tritriacontafluorooctadecyl) phosphate as a surfactant improved the stability of emulsions used in coating technologies.
  • Medical Device Development : Research highlighted its role in developing a new class of drug delivery systems that utilize its biocompatibility to enhance therapeutic efficacy while minimizing side effects.

Mechanism of Action

MCC950 exerts its effects by specifically inhibiting the NLRP3 inflammasome. It blocks the release of IL-1β induced by NLRP3 activators such as nigericin, ATP, and MSU crystals. MCC950 targets the NLRP3 NATCH domain, interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization. This inhibition reduces the cleavage of caspase-1 and the subsequent production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Ammonium Bis(2-(N-Ethyl(Heptadecafluorooctane)Sulphonylamino)Ethyl) Phosphate (CAS: 30381-98-7)

  • Molecular Formula : C₂₄H₁₉F₃₄N₂O₈PS₂·H₃N
  • Molecular Weight : 1,221.5 g/mol
  • Key Differences: Contains a heptadecafluorooctane chain (17 fluorine atoms per chain) instead of a tritriacontafluorooctadecyl chain. Incorporates a sulphonylaminoethyl linker between the phosphate group and fluorinated chains, enhancing solubility in polar solvents compared to the target compound . Applications: Used in electronic coatings and as a dispersing agent due to its balanced hydrophobicity and solubility .

Bis(2-Hydroxyethyl)Ammonium Bis(3,3,4,4,5,5,6,6,7,7,8,8,...) Phosphate (CAS: 94291-75-5)

  • Molecular Formula: Not fully specified, but includes hydroxyethyl groups and shorter fluorinated chains.
  • Key Differences: Replaces ammonium ions with bis(2-hydroxyethyl)ammonium, increasing hydrophilicity. Fluorinated chains are shorter (exact fluorine count unspecified), reducing surface activity but improving biocompatibility . Applications: Potential use in biomedical formulations or environmentally sensitive industries .

Comparison of Fluorination Impact on Properties

The degree of fluorination critically influences performance:

Compound Name Fluorine Atoms per Chain Molecular Weight (g/mol) Surface Tension (mN/m) Thermal Stability (°C)
Target Compound (CAS: 93857-48-8) 33 978.22 ~15 (estimated) >300
CAS 30381-98-7 17 1,221.5 ~20 ~250
Triammonium Phosphate (CAS: 10361-65-6) 0 149.09 ~72 Decomposes at 155
  • Key Observations :
    • Higher fluorine content correlates with lower surface tension and higher thermal stability , making the target compound superior in fire-retardant applications .
    • Shorter fluorinated chains (e.g., CAS 30381-98-7) offer a balance between hydrophobicity and processability .

Role of the Phosphate Group

The phosphate group in all compounds acts as a polar anchor, enabling compatibility with both aqueous and non-polar systems. However:

  • The target compound’s fully fluorinated chains create a dense hydrophobic barrier , ideal for water-repellent coatings .
  • Compounds with sulphonylaminoethyl linkers (e.g., CAS 30381-98-7) exhibit enhanced adhesion to metallic surfaces .

Biological Activity

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-tritriacontafluorooctadecyl) phosphate (often referred to as ammonium phosphate) is a complex fluorinated compound with significant implications for biological activity and environmental health. This article explores its biological activity through various studies and assessments.

Chemical Structure and Properties

The compound consists of a long-chain fluorinated alkyl group attached to a phosphate moiety. Its unique structure contributes to its hydrophobic properties and potential bioaccumulation in living organisms.

Toxicological Profile

  • Acute Toxicity : Studies indicate that ammonium phosphate exhibits moderate acute toxicity. It has been shown to affect liver function and lipid metabolism in animal models. For instance:
    • In rodent studies involving perfluorinated compounds (PFCs), exposure led to increased liver weight and alterations in serum lipid profiles .
    • Specific tests demonstrated that high doses resulted in hepatocellular adenomas in male rats .
  • Chronic Effects : Long-term exposure has raised concerns regarding carcinogenic potential. For example:
    • PFOA (a related compound) has been classified as a possible carcinogen based on animal studies showing liver tumors .
    • Epidemiological studies have linked PFC exposure to various health effects including thyroid disease and immune system dysfunctions .
  • Peroxisome Proliferation : The compound activates peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and inflammation responses. This mechanism may underlie some of the observed toxic effects .
  • Endocrine Disruption : Research suggests that exposure to fluorinated compounds can disrupt hormonal balance by affecting thyroid hormone levels and reproductive health indicators .

Environmental Impact

Ammonium phosphate is persistent in the environment and can bioaccumulate in aquatic organisms. Studies have shown:

  • Aquatic Toxicity : Long-chain PFCs exhibit low to moderate toxicity in aquatic species with varying effects based on concentration. For example:
    • Acute toxicity values for long-chain PFCs ranged from 8.8 to 285 mg/L in standard tests .
  • Bioaccumulation Potential : The compound's structure allows it to resist degradation processes in the environment leading to increased exposure risks for wildlife .

Case Studies

  • Marine Ecosystems : A study indicated that marine mussels exposed to PFOA showed altered immune responses at concentrations typical of environmental exposure levels .
  • Human Health Studies : Research on populations exposed to PFCs revealed associations with lower antibody responses to vaccinations among children in the Faroe Islands . This suggests potential immunotoxic effects of fluorinated compounds.

Data Summary Table

Study FocusFindingsReference
Acute ToxicityModerate toxicity; liver weight increase in rodents
Chronic EffectsCarcinogenic potential linked to liver tumors in male rats
Environmental PersistenceBioaccumulation observed; low to moderate toxicity in aquatic organisms
Immune System EffectsLower antibody responses noted in children exposed to PFCs

Q & A

Q. What synthetic methodologies are recommended for preparing ammonium bis(perfluorooctadecyl) phosphate, and how can purity be optimized?

Synthesis typically involves reacting perfluorinated alcohols with phosphorus oxychloride to form the phosphate ester, followed by neutralization with ammonium hydroxide. Key steps include:

  • Controlled reaction conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres to avoid hydrolysis of intermediates.
  • Purification : Column chromatography or recrystallization from fluorinated solvents (e.g., perfluorohexane) to remove unreacted fluorinated alcohols and byproducts .
  • Purity validation : Monitor via 19F^{19}\text{F} NMR to confirm the absence of residual fluorine-containing impurities and FTIR for phosphate ester bond confirmation (stretching at 1250–1300 cm1^{-1}) .

Q. How can researchers characterize the structural and physical properties of this compound?

  • Spectroscopic methods :
  • 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm ammonium counterion integration and phosphate ester structure.
  • X-ray photoelectron spectroscopy (XPS) to analyze surface composition and fluorine content .
    • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting transitions (expected >200°C due to fluorocarbon chain rigidity) .
    • Solubility : Test in fluorinated solvents (e.g., FC-72) and polar aprotic solvents (e.g., DMF) to determine compatibility for applications .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

  • Hydrolysis sensitivity : The phosphate ester bond may degrade in acidic or alkaline conditions. Stability studies should include:
  • pH-dependent degradation assays (e.g., HPLC monitoring under pH 2–12).
  • Thermal gravimetric analysis (TGA) to evaluate decomposition temperatures .
    • Storage recommendations : Store in sealed containers under nitrogen to prevent moisture absorption and oxidative degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL, DFT) predict the self-assembly behavior of this fluorinated surfactant in solution?

  • Molecular dynamics (MD) simulations : Model the perfluorinated chains' packing efficiency and interfacial activity. Parameters include:
  • Chain length (C18F37) and branching effects on critical micelle concentration (CMC).
  • Interaction energies with hydrophobic substrates (e.g., polymers or metals) .
    • Experimental validation : Compare simulated CMC values with experimental surface tension measurements using a pendant drop tensiometer .

Q. What analytical strategies resolve contradictions in toxicity data for perfluorinated ammonium phosphates?

  • In vitro assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays, focusing on mitochondrial dysfunction linked to fluorocarbon bioaccumulation .
  • Ecotoxicity profiling : Conduct Daphnia magna acute toxicity tests (OECD 202) to evaluate LC50_{50} values, noting discrepancies between pure compound and commercial formulations (e.g., surfactant mixtures) .
  • Mechanistic studies : Employ fluorescence microscopy to track intracellular fluorophore-labeled compound uptake and localization .

Q. How does this compound perform as a flame retardant or anti-fouling coating additive compared to traditional ammonium phosphates?

  • Flame retardancy testing : Use cone calorimetry (ISO 5660) to measure heat release rate (HRR) and smoke production in polymer composites. The perfluorinated chains may reduce HRR by 30–40% via gas-phase radical quenching .
  • Anti-fouling efficacy : Marine biofilm assays (e.g., Balanus amphitrite adhesion tests) to evaluate surface fouling resistance, leveraging the compound’s low surface energy .

Q. What challenges arise in quantifying environmental persistence of this compound, and how can they be addressed?

  • Analytical detection : Develop LC-MS/MS methods with MRM transitions for the phosphate headgroup (m/z 97→79) and fluorinated chain fragments (e.g., CF3_3^-, m/z 69). Calibrate using isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogues) .
  • Degradation pathways : Simulate UV/O3_3 exposure to study defluorination kinetics, monitoring fluoride ion release via ion chromatography .

Methodological Notes

  • Contradictions in evidence : While highlights ammonium bifluoride toxicity, the target compound’s perfluorinated chains () imply distinct bioaccumulation risks requiring tailored toxicological frameworks.
  • Advanced tools : AI-driven experimental design () can optimize synthesis parameters (e.g., solvent ratios, reaction times) to maximize yield and minimize byproducts.

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